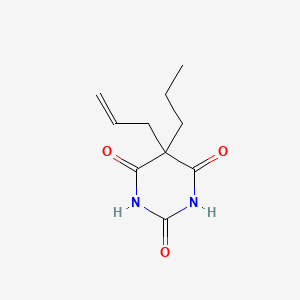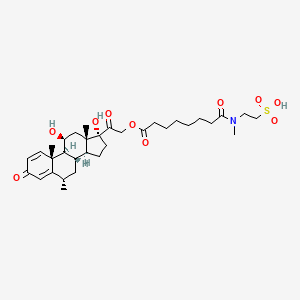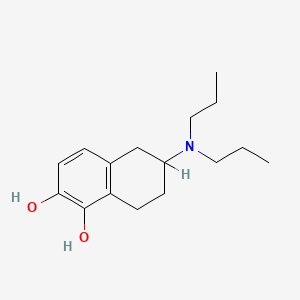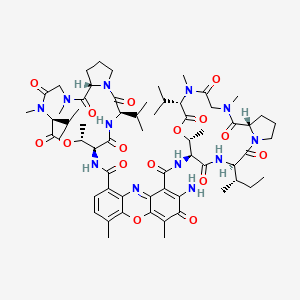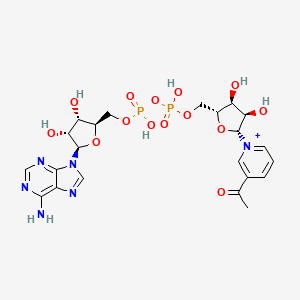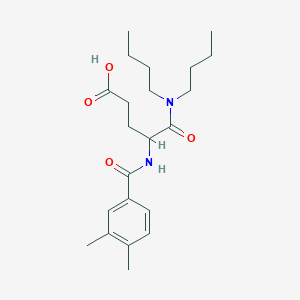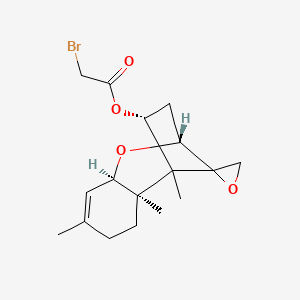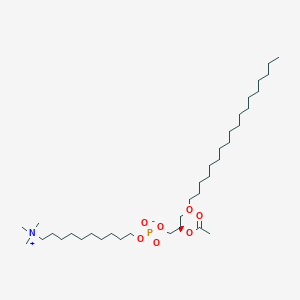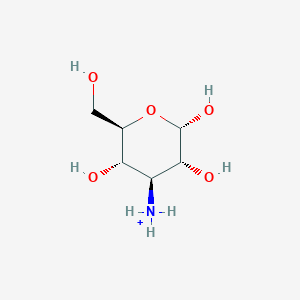
alpha-D-kanosamine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-kanosamine(1+) is an organic cation obtained by protonation of the amino group of alpha-D-kanosamine. It is an organic cation and a primary ammonium ion. It is a conjugate acid of an alpha-D-kanosamine.
Aplicaciones Científicas De Investigación
Biochemical and Structural Analysis in Antibiotic Biosynthesis
Alpha-D-kanosamine(1+) plays a crucial role in the biosynthesis of antibiotics like kanamycins. Kudo et al. (2020) demonstrated that enzymes KanD2 and KanS2 are responsible for introducing an amino group in kanosamine during kanamycin biosynthesis. This process involves converting kanamycin A, B, and C into 3''-deamino-3''-hydroxykanamycins through a reverse reaction pathway, which is crucial for the construction of the kanosamine moiety in kanamycin biosynthesis (Kudo, Kitayama, Miyanaga, Hirayama, & Eguchi, 2020).
Antifungal Action Mechanism
Kanosamine exhibits significant antifungal properties. Janiak and Milewski (2001) found that kanosamine inhibits the growth of various fungi, including Saccharomyces cerevisiae and Candida albicans. It is transported into cells by the glucose transport system and phosphorylated to kanosamine-6-phosphate, which inhibits glucosamine-6-phosphate synthase. This action results in morphological changes in the cells, suggesting a potential application in antifungal treatments (Janiak & Milewski, 2001).
Kanosamine Biosynthesis Pathway Characterization
Prasertanan and Palmer (2019) characterized the kanosamine biosynthetic pathway in Bacillus cereus, highlighting the enzymes KabA, KabB, and KabC. These enzymes catalyze the transformation of glucose 6-phosphate to kanosamine through a unique route involving a 3-keto intermediate. This pathway provides insights into the biosynthesis of kanosamine in various organisms and its role in antibiotic production (Prasertanan & Palmer, 2019).
Enzymatic Substrate Substitution in Kanosamine Biosynthesis
Vetter and Palmer (2021) explored substrate substitution in kanosamine biosynthesis using phosphonates and phosphite. They demonstrated that certain analogues of glucose 6-phosphate can be substrates for the enzyme NtdC, leading to the formation of kanosamine 6-phosphonate analogues. These findings provide valuable information on the catalysis process and the potential for creating truncated and nonhydrolyzable analogues of kanosamine (Vetter & Palmer, 2021).
Role in Aminoshikimate Pathway
The aminoshikimate pathway, involved in the formation of 3-amino-5-hydroxybenzoic acid, a precursor to various antibiotics, utilizes kanosamine. Guo and Frost (2002) showed that kanosamine 6-phosphate is a precursor in this pathway, suggesting its broader role in antibiotic biosynthesis. This research offers insights into the biosynthetic origins of important nitrogen atoms in the aminoshikimate pathway (Guo & Frost, 2002).
Propiedades
Nombre del producto |
alpha-D-kanosamine(1+) |
|---|---|
Fórmula molecular |
C6H14NO5+ |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]azanium |
InChI |
InChI=1S/C6H13NO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1,7H2/p+1/t2-,3+,4-,5-,6+/m1/s1 |
Clave InChI |
BQCCAEOLPYCBAE-RXRWUWDJSA-O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)[NH3+])O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)[NH3+])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



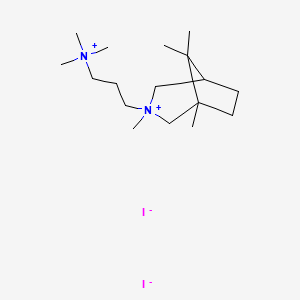
![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
